Covalent Binding Mode Confirmed by X-Ray Crystallography
X-ray crystallography of human MIF co-crystallized with RDR 03785 (PDB 5J7P) reveals covalent modification of the catalytic N-terminal proline (Pro-1) at 1.85 Å resolution, providing unambiguous structural evidence of irreversible active-site engagement [1]. This contrasts with non-covalent MIF antagonists such as ISO-1, which bind reversibly to the tautomerase pocket without modifying Pro-1 [2], and allosteric inhibitors such as p425, which bind distal to the active site at the trimer–trimer interface [3].
| Evidence Dimension | Binding mechanism and structural validation |
|---|---|
| Target Compound Data | Covalent modification of Pro-1; crystal structure determined at 1.85 Å resolution |
| Comparator Or Baseline | ISO-1: reversible non-covalent binding; p425: allosteric binding at trimer interface (no active-site engagement) |
| Quantified Difference | Qualitative distinction in binding modality; covalent vs. reversible vs. allosteric |
| Conditions | X-ray diffraction of recombinant human MIF trimer co-crystallized with RDR 03785 |
Why This Matters
Structural confirmation of covalent binding enables users to select RDR 03785 for experiments requiring sustained, washout-resistant MIF inhibition, a property not achievable with reversible or allosteric comparators.
- [1] RCSB PDB. 5J7P: Macrophage Migration Inhibitory Factor bound to Covalent Inhibitor RDR03785. Deposited 2016 Apr 6. doi:10.2210/pdb5j7p/pdb View Source
- [2] Lubetsky JB, Dios A, Han J, et al. The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents. J Biol Chem. 2002;277(28):24976-24982. doi:10.1074/jbc.M203220200 View Source
- [3] Bai F, Asojo OA, Cirillo P, et al. A novel allosteric inhibitor of macrophage migration inhibitory factor (MIF). J Biol Chem. 2012;287(36):30653-30663. doi:10.1074/jbc.M112.385583 View Source
